molecular formula C14H13ClN2O4S B4904608 1-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)methanesulfonamide

1-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)methanesulfonamide

Cat. No.: B4904608
M. Wt: 340.8 g/mol
InChI Key: WMTZMCCITZQXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound features a chlorophenyl group and a nitrophenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)methanesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group at the 5-position, forming 2-methyl-5-nitrophenylamine.

    Sulfonation: The nitrated compound is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.

    Chlorination: Finally, the product is reacted with 4-chlorobenzene under suitable conditions to introduce the chlorophenyl group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

    Reduction: 1-(4-chlorophenyl)-N-(2-methyl-5-aminophenyl)methanesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-chlorophenyl)-N-(2-carboxy-5-nitrophenyl)methanesulfonamide.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its antibacterial properties, as sulfonamides are known to inhibit bacterial growth.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)methanesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can prevent bacterial growth and replication.

Comparison with Similar Compounds

    1-(4-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    1-(4-chlorophenyl)-N-(2-nitrophenyl)methanesulfonamide: Lacks the methyl group, which can influence its chemical properties and interactions.

Uniqueness: 1-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)methanesulfonamide is unique due to the combination of the chlorophenyl, nitrophenyl, and sulfonamide groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-10-2-7-13(17(18)19)8-14(10)16-22(20,21)9-11-3-5-12(15)6-4-11/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTZMCCITZQXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.